An In-depth Technical Guide to 6-Amino-1H-indole: Structure, Properties, and Applications
An In-depth Technical Guide to 6-Amino-1H-indole: Structure, Properties, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in natural products and its versatile biological activity.[1][2] Among its many derivatives, 6-Amino-1H-indole emerges as a particularly valuable building block. Its strategic placement of an amino group on the benzene ring of the indole system enhances its functionality, making it a key intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and notable applications of 6-Amino-1H-indole, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
6-Amino-1H-indole, also known as 1H-indol-6-amine, is an aromatic heterocyclic organic compound.[4] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with an amino group substituted at the C6 position.[5][6]
Caption: Chemical Structure of 6-Amino-1H-indole with IUPAC numbering.
Table 1: Physicochemical Properties of 6-Amino-1H-indole
| Property | Value | Source |
| CAS Number | 5318-27-4 | [7][8] |
| Molecular Formula | C₈H₈N₂ | [3][4][8] |
| Molecular Weight | 132.16 g/mol | [4][8] |
| Appearance | Light brown solid/powder | [3] |
| Melting Point | 75-79 °C | [8] |
| Purity | ≥ 97% | [8] |
| SMILES | Nc1ccc2cc[nH]c2c1 | [8] |
| InChI | 1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | [8] |
| Storage | Store at -20°C | [8] |
Synthesis and Reactivity
While a plethora of methods exist for the synthesis of the indole core, the preparation of specific derivatives like 6-Amino-1H-indole often involves multi-step sequences.[2] A common strategy is the introduction of a nitro group at the 6-position of an indole precursor, followed by its reduction to the corresponding amine. The Batcho-Leimgruber indole synthesis is a notable method for constructing substituted indoles.[9]
The reactivity of 6-Amino-1H-indole is characterized by the interplay between the electron-rich pyrrole ring and the nucleophilic amino group. The pyrrole nitrogen's lone pair contributes to the aromaticity of the ring system, making the indole core susceptible to electrophilic substitution, primarily at the C3 position.[5] The amino group at the C6 position can undergo typical amine reactions such as acylation, alkylation, and diazotization, allowing for further functionalization. This dual reactivity makes 6-Amino-1H-indole a versatile intermediate for creating a diverse library of compounds.[3]
Experimental Protocols
Representative Synthesis: Reduction of 6-Nitroindole
This protocol outlines a general procedure for the synthesis of 6-Amino-1H-indole from 6-nitroindole, a common precursor.
Materials:
-
6-Nitroindole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-nitroindole in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add an excess of tin(II) chloride dihydrate.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of 6-Amino-1H-indole.
Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of an amino group at the 6-position provides a handle for creating derivatives with a wide range of biological activities.[1][10][11]
Key Application Areas:
-
Anticancer Agents: The 6-aminoindole moiety has been incorporated into molecules designed as potent DNA-topoisomerase II poisons and agents to combat multi-drug resistance (MDR) in cancer cells.[8]
-
Kinase Inhibitors: It serves as a building block for the synthesis of protein kinase C θ (PKCθ) inhibitors, which are targets for inflammatory and autoimmune diseases.[8]
-
Ion Channel Modulators: Derivatives have been developed as antagonists for the transient receptor potential cation channel subfamily V member 1 (TRPV1), a target for pain relief.[8] Additionally, it is a scaffold for potent and selective blockers of the Nav1.8 sodium channel, which are potential analgesics for neuropathic and inflammatory pain.[8]
-
Receptor Modulators: 6-Aminoindole derivatives have been investigated as allosteric enhancers of the A3 adenosine receptor.[8]
-
Metabolic Disease Research: The scaffold is used in the development of human liver glycogen phosphorylase (HLGP) inhibitors for the potential treatment of type 2 diabetes.[8]
-
Antimicrobial Agents: The broader class of indole derivatives has shown significant potential as antibacterial and antifungal agents.[1][12]
Beyond pharmaceuticals, 6-Amino-1H-indole is also utilized in the synthesis of dyes, pigments, and advanced materials due to its unique electronic and photophysical properties.[3]
Safety and Handling
6-Amino-1H-indole is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[8] It should be stored in a well-ventilated area, and at a recommended temperature of -20°C for long-term stability.[8]
Conclusion
6-Amino-1H-indole stands out as a versatile and highly valuable chemical entity for researchers and drug development professionals. Its unique combination of the indole core's biological relevance and the synthetic versatility offered by the 6-amino group provides a robust platform for the design and synthesis of novel therapeutic agents and functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to unlocking its full potential in scientific innovation.
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